Cas no 60337-67-9 (9-O-Feruloyllariciresil)

9-O-フェルロイルラリキレシノールは、フェノール酸誘導体の一種であり、植物由来の貴重な二次代謝産物です。この化合物は、フェルラ酸とラリキレシノールがエステル結合した構造を持ち、強力な抗酸化作用を示します。特に、活性酸素種(ROS)の消去能に優れており、細胞保護効果が期待されています。また、抗炎症作用や抗菌活性に関する研究も進められており、医薬品や化粧品分野での応用が注目されています。その高い生体適合性と安定性から、機能性材料としての利用可能性も検討されています。

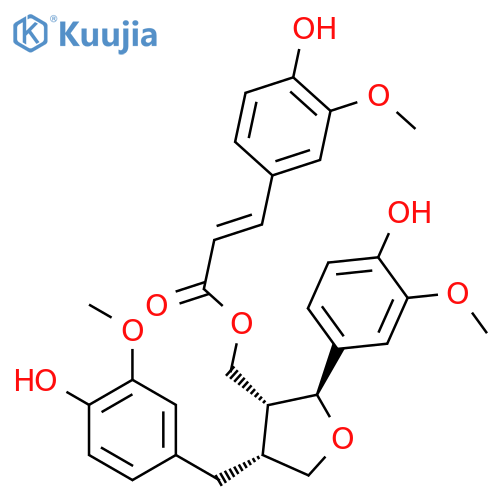

9-O-Feruloyllariciresil structure

商品名:9-O-Feruloyllariciresil

9-O-Feruloyllariciresil 化学的及び物理的性質

名前と識別子

-

- 9-O-Feruloyllariciresil

- 9-O-Feruloyllariciresinol

- [(2S,3R,4R)-4-(4-Hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyp henyl)tetrahydro-3-furanyl]methyl (2E)-3-(4-hydroxy-3-methoxyphen yl)acrylate

- Lariciresinol ferulate

- [ "Lariciresinol ferulate" ]

- [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

- FS-8860

- 60337-67-9

-

- インチ: InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3/b11-6+/t21-,22-,30+/m0/s1

- InChIKey: NNFCVTSCCNBWCZ-QPDANWEPSA-N

- ほほえんだ: COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O

計算された属性

- せいみつぶんしりょう: 536.20500

- どういたいしつりょう: 536.20463259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 39

- 回転可能化学結合数: 11

- 複雑さ: 790

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 124Ų

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 726.9±60.0 °C at 760 mmHg

- フラッシュポイント: 236.8±26.4 °C

- PSA: 123.91000

- LogP: 4.63220

- じょうきあつ: 0.0±2.4 mmHg at 25°C

9-O-Feruloyllariciresil セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

9-O-Feruloyllariciresil 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O16800-5mg |

[(2S,3R,4R)-4-(4-Hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyp henyl)tetrahydro-3-furanyl]methyl (2E)-3-(4-hydroxy-3-methoxyphen yl)acrylate |

60337-67-9 | 5mg |

¥5120.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1094329-5mg |

Lariciresinol ferulate |

60337-67-9 | 98% | 5mg |

¥2427.00 | 2024-05-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3326-1 mg |

9-O-Feruloyllariciresinol |

60337-67-9 | 1mg |

¥2595.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN3326-1mg |

9-O-Feruloyllariciresinol |

60337-67-9 | 1mg |

¥ 2595 | 2024-07-20 | ||

| A2B Chem LLC | AG74772-5mg |

9-O-Feruloyllariciresinol |

60337-67-9 | powder | 5mg |

$635.00 | 2024-04-19 | |

| TargetMol Chemicals | TN3326-1 mg |

9-O-Feruloyllariciresinol |

60337-67-9 | 98% | 1mg |

¥ 2,595 | 2023-07-11 |

9-O-Feruloyllariciresil 関連文献

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

60337-67-9 (9-O-Feruloyllariciresil) 関連製品

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量